2-Amino-3-bromo-5-hydroxypyridine
Overview
Description
6-Amino-5-bromopyridin-3-ol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
2-Amino-3-bromo-5-hydroxypyridine, also known as 6-amino-5-bromo-pyridin-3-ol, is primarily used as an organic chemical synthesis intermediate
Mode of Action
The compound contains a pyridine nitrogen and an –NH2 group in its molecule, which can act as a bidentate anchoring additive in precursor solutions to improve device performance . The pyridine nitrogen and the enamine-like –NH2 can retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 .
Biochemical Pathways
The compound is involved in the formation of Schiffs bases through condensation with 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde . It also plays a role in the synthesis of tin–lead perovskite solar cells . The compound can effectively suppress the Sn2+ oxidation and thus the p-doping level defects .
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In the context of tin–lead perovskite solar cells, the introduction of this compound into the precursor solution leads to the formation of compact large-grained films and improves the carrier transport by passivation of the grain boundaries . This results in an increase in the power conversion efficiency (PCE) of the solar cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is stable under recommended storage conditions but is incompatible with oxidizing agents and heat . These factors can potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-5-bromopyridin-3-ol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypyridine followed by amination. For instance, 3-hydroxypyridine can be brominated using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-3-hydroxypyridine can then be aminated using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
In industrial settings, the production of 6-Amino-5-bromopyridin-3-ol may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
6-Amino-5-bromopyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-3-ol: Similar in structure but lacks the amino group.
2-Amino-5-bromopyridine: Similar but with the amino group at a different position.
3-Amino-5-bromopyridine: Similar but with the hydroxyl group replaced by an amino group.
Uniqueness
6-Amino-5-bromopyridin-3-ol is unique due to the presence of both amino and bromine substituents on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
6-amino-5-bromopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMUNKWVZDBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594052 | |
Record name | 6-Amino-5-bromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-53-3 | |
Record name | 6-Amino-5-bromo-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186593-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-bromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.